6-硝基-1,2,3-苯并噻二唑

描述

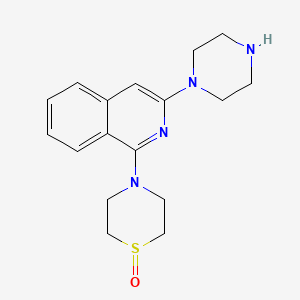

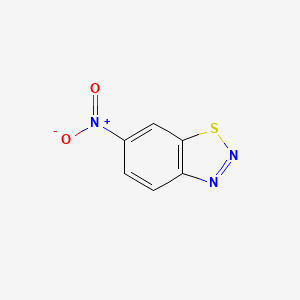

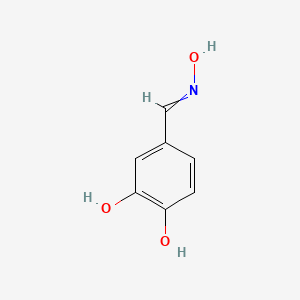

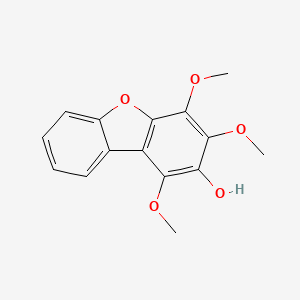

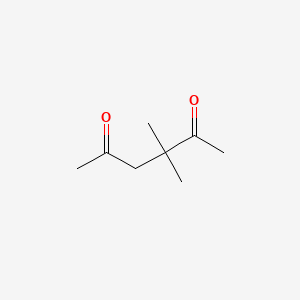

6-Nitro-1,2,3-benzothiadiazole is a chemical compound with the molecular formula C6H3N3O2S . It is a derivative of 2,1,3-Benzothiadiazole .

Synthesis Analysis

The synthesis of 2,1,3-Benzothiadiazole derivatives has been reported in various studies . For instance, one study reported the synthesis and characterization of fluorophores containing a 2,1,3-benzoxadiazole unit associated with a π-conjugated system . Another study discussed the synthesis of nitro derivatives of 2,1,3-benzothiadiazole 1-oxides .Molecular Structure Analysis

The molecular structure of 6-Nitro-1,2,3-benzothiadiazole includes a benzothiadiazole core with a nitro group attached . The molecular weight of this compound is 181.172 Da .Chemical Reactions Analysis

The chemical reactions of 2,1,3-Benzothiadiazole and its derivatives have been studied in various contexts . For example, 2,1,3-Benzothiadiazole is known to undergo standard chemistry of aromatic compounds, readily forming nitro and chloro derivatives .科学研究应用

Antitumor and Cytotoxic Activity

6-Nitrobenzo[d][1,2,3]thiadiazole derivatives have been synthesized and evaluated for their potential antitumor and cytotoxic activities. These compounds have shown promising results against various human tumor cell lines. For instance, certain derivatives demonstrated potent effects on prostate cancer cells, indicating the potential of these compounds in cancer therapy .

Antimicrobial and Antifungal Applications

Thiadiazole derivatives, including those with the 6-nitrobenzothiadiazole moiety, exhibit significant antimicrobial and antifungal properties. These compounds can be used to develop new antimicrobial drugs with lesser side effects, which is crucial in the fight against drug-resistant strains of bacteria and fungi .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic activities of thiadiazole derivatives make them candidates for the development of new pain relief medications. Their mechanism of action often involves the modulation of inflammatory pathways, providing relief from pain and inflammation .

Neuroprotective Properties

Some derivatives of 6-Nitrobenzo[d][1,2,3]thiadiazole have shown neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases. These compounds may play a role in the synthesis of neurotransmitters or in protecting nerve cells from damage .

Electronic Material Development

6-Nitro-1,2,3-benzothiadiazole and its derivatives are important acceptor units in the development of photoluminescent compounds. They are used in the molecular construction of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors due to their strong electron-withdrawing ability. This application is significant in the advancement of electronic materials and devices .

Organic Synthesis and Chemical Reaction Accelerators

The 6-nitrobenzothiadiazole structure is utilized in organic synthesis as a building block for various chemical compounds. It serves as a parent material for sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. Its versatility in chemical reactions makes it a valuable compound in synthetic chemistry .

安全和危害

作用机制

Target of Action

It’s known that thiadiazole derivatives, which include 6-nitrobenzo[d][1,2,3]thiadiazole, have shown significant therapeutic potential . They have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .

Mode of Action

It’s known that the thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure allows the compound to interact with its targets and induce changes.

Biochemical Pathways

It’s known that thiadiazole derivatives have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . These activities suggest that the compound may affect pathways related to inflammation and pain, possibly through the inhibition of biosynthesis of prostaglandins .

Pharmacokinetics

It’s known that the compound is soluble in organic solvents , which may influence its bioavailability.

Result of Action

It’s known that some thiadiazole derivatives have shown significant anti-inflammatory and analgesic activities . This suggests that 6-Nitrobenzo[d][1,2,3]thiadiazole may have similar effects.

Action Environment

It’s known that the compound is a colorless solid and is soluble in organic solvents . These properties suggest that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of organic solvents.

属性

IUPAC Name |

6-nitro-1,2,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2S/c10-9(11)4-1-2-5-6(3-4)12-8-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEXDPWRCYZDHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183496 | |

| Record name | 6-Nitro-1,2,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-1,2,3-benzothiadiazole | |

CAS RN |

29241-16-5 | |

| Record name | 6-Nitro-1,2,3-benzothiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029241165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitro-1,2,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does 6-Nitro-1,2,3-benzothiadiazole impact other metabolic processes in the liver?

A1: Yes, despite not affecting estrogen hydroxylation, 6-Nitro-1,2,3-benzothiadiazole at a concentration of 10-6 M was found to inhibit the oxidation of aniline and the demethylation of ethylmorphine, p-nitroanisole, and aminopyrine by 30-70%. [] This suggests that it can influence the activity of certain hepatic microsomal mixed-function oxidases involved in the metabolism of other compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Cyclohexylcarbamoyl)-2-(4-methoxyphenyl)-6-oxo-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1198106.png)